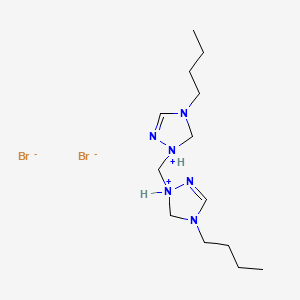
1,1'-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is a synthetic compound belonging to the class of triazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of 1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide typically involves the reaction of 4-butyl-4,5-dihydro-1H-1,2,4-triazole with formaldehyde and hydrobromic acid. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: A polar solvent such as water or ethanol is used to facilitate the reaction.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale, with optimized parameters to maximize yield and purity.
Chemical Reactions Analysis
1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazolium salt can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various triazole derivatives, which have applications in catalysis and material science.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide involves its interaction with specific molecular targets and pathways. The triazolium moiety can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide can be compared with other similar compounds, such as:
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene: Another triazole derivative with different substituents.
1,4-Bis(1H-1,2,4-triazol-1-yl)methylbenzene: A compound with a similar triazole core but different substituents.
The uniqueness of 1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide lies in its specific substituents and the resulting properties, which make it suitable for particular applications in research and industry.
Properties
CAS No. |
537032-54-5 |
|---|---|
Molecular Formula |
C13H28Br2N6 |
Molecular Weight |
428.21 g/mol |
IUPAC Name |
4-butyl-1-[(4-butyl-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-1-ium;dibromide |
InChI |
InChI=1S/C13H26N6.2BrH/c1-3-5-7-16-9-14-18(11-16)13-19-12-17(10-15-19)8-6-4-2;;/h9-10H,3-8,11-13H2,1-2H3;2*1H |
InChI Key |
VZHVABAIQNHRQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C[NH+](N=C1)C[NH+]2CN(C=N2)CCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















